2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
Description
2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS 256529-25-6) is a pyrrole-based compound with a trifluoromethyl-substituted phenyl group at the 1-position and a formyl group at the 3-position of the pyrrole ring. Its molecular formula is C₁₄H₁₂NOF₃, with a molecular weight of 267.24 g/mol. The compound exhibits slight solubility in chloroform, methanol, and DMSO, making it suitable for research applications in organic synthesis and medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-7-11(8-19)10(2)18(9)13-5-3-12(4-6-13)14(15,16)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMOTVDVAVQQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards enzymes like reverse transcriptase.
Biological Activity
2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS No. 256529-25-6) is a pyrrole derivative with notable chemical properties, including a trifluoromethyl group that enhances its biological activity. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in the fields of oncology and biochemistry.
- Molecular Formula : C14H12F3NO
- Molecular Weight : 267.25 g/mol
- CAS Number : 256529-25-6
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly its effects on cell growth, metabolic processes, and potential therapeutic applications.
Anticancer Properties
Recent research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that it suppresses cell growth while enhancing glucose uptake and ATP production in cultured cells, which is crucial for maintaining cellular energy levels during stress conditions .
The mechanism by which this compound exerts its effects appears to involve modulation of metabolic pathways in cancer cells. The increase in intracellular ATP levels suggests enhanced cellular metabolism, which could be beneficial in promoting cell viability under certain conditions .
Table 1: Summary of Biological Activities
Detailed Findings
- Cell Growth Suppression : In vitro studies have shown that this compound reduces the proliferation rates of various cancer cell lines. This effect is attributed to its ability to alter metabolic pathways critical for cell survival .
- Monoclonal Antibody Production : The compound has also been linked to improved yields in monoclonal antibody production during bioprocessing. It was found to influence the glycosylation patterns of antibodies, which are vital for their efficacy and stability .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have identified that the presence of the trifluoromethyl group significantly enhances the biological activity of the pyrrole backbone. This modification appears to be crucial for its interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
The target compound’s analogs differ primarily in substituents on the phenyl ring or modifications to the pyrrole core. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Isopropyl Group : In the 4-isopropyl analog (CAS 872136-15-7), the electron-donating isopropyl group may reduce ring electrophilicity, altering reaction pathways .
- Chloro Substitutions : The dichloro-trifluoromethyl analog (CAS 144890-91-5) introduces steric bulk and electron withdrawal, which could improve metabolic stability but reduce solubility .
Q & A
Q. Advanced
- Reagent selection : Use POCl₃ in DMF for the Vilsmeier-Haack reaction, ensuring anhydrous conditions to prevent hydrolysis.
- Temperature control : Maintain 0–5°C during reagent addition, then gradually warm to room temperature.
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient). Adjust reaction time based on intermediate stability .
What spectroscopic techniques confirm the structure of this compound?
Q. Basic
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.3–7.5 ppm), aldehyde proton (δ ~9.8 ppm), and methyl/trifluoromethyl groups.
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group.
- HRMS : Verify molecular ion ([M+H]⁺ expected at m/z ~310.1) and fragmentation patterns .
How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?
Q. Advanced
- Computational modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian or ORCA software).
- Solvent effects : Compare experimental shifts in DMSO-d₆ vs. CDCl₃, as polar solvents may deshield protons.
- Rotamer analysis : Variable-temperature NMR (e.g., 25°C to 60°C) resolves peak splitting caused by restricted rotation .
What are the common degradation pathways of this compound under ambient conditions, and how can stability be enhanced?
Q. Advanced
- Degradation pathways : Aldehyde oxidation to carboxylic acid or hydrolysis under acidic/basic conditions.
- Stabilization :
In pharmacological studies, what in vitro assays are appropriate for initial evaluation of this compound’s bioactivity?
Q. Basic
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms.
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or HepG2).
- Target-based HTS : Screen for binding to receptors (e.g., GPCRs) via fluorescence polarization .
How can researchers differentiate between rotational isomers in the NMR spectra of this compound?
Q. Advanced
- 2D NMR : NOESY or ROESY detects spatial proximity between substituents, confirming rotamer populations.
- Dynamic NMR : Observe coalescence temperature (e.g., 50–80°C) to estimate rotational energy barriers .
What chromatographic methods are recommended for purifying this compound?
Q. Basic
| Method | Conditions | Purity (%) | Reference |
|---|---|---|---|
| Flash Chromatography | Silica gel, hexane/EtOAc (7:3) gradient | >95 | |
| Preparative HPLC | C18 column, acetonitrile/water (70:30), 1.0 mL/min | >98 |
How does the electron-withdrawing trifluoromethyl group influence the pyrrole ring’s reactivity?
Q. Advanced
- Electrophilic substitution : The -CF₃ group deactivates the ring, directing incoming electrophiles to the less hindered 4-position.
- Nucleophilic attack : Enhanced susceptibility at the carbaldehyde group due to adjacent electron-withdrawing effects.
- Computational insights : DFT calculations show reduced electron density at the 3-position, favoring selective modifications .
What computational approaches predict this compound’s reactivity and biological interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to target proteins (e.g., SARS-CoV-2 main protease).
- MD simulations : Analyze stability in lipid bilayers (GROMACS software) for membrane permeability predictions.
- QSAR models : Corrogate substituent effects with bioactivity data to design analogs .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
